N-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-benzyl-N-methylamine
Description
This compound features a fused triazolo[3,4-b][1,3,4]thiadiazole core, a bicyclic adamantyl group at position 6, and an N-benzyl-N-methylamine substituent at position 2. The N-benzyl-N-methylamine moiety introduces tertiary amine functionality, which may influence receptor binding or solubility.
Properties
Molecular Formula |
C22H27N5S |
|---|---|
Molecular Weight |
393.6 g/mol |
IUPAC Name |
N-[[6-(1-adamantyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-methyl-1-phenylmethanamine |
InChI |
InChI=1S/C22H27N5S/c1-26(13-15-5-3-2-4-6-15)14-19-23-24-21-27(19)25-20(28-21)22-10-16-7-17(11-22)9-18(8-16)12-22/h2-6,16-18H,7-14H2,1H3 |
InChI Key |
PIIXCEDXFNEDCE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=NN=C3N2N=C(S3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Preparation Methods
Structural Considerations and Retrosynthetic Analysis
The target compound combines three critical structural elements:
- Atriazolo[3,4-b]thiadiazole core
- A 1-adamantyl substituent at position 6
- An N-benzyl-N-methylaminomethyl group at position 3
Retrosynthetic disconnection reveals two primary synthons:
- The triazolothiadiazole-adamantane fragment (A)
- The N-benzyl-N-methylaminomethyl side chain (B)
Key bond formations involve:
Synthesis of the Triazolothiadiazole Core
Preparation of 4-Amino-5-Aryl-2H-1,2,4-Triazole-3(4H)-Thiones
The foundational triazolethione intermediate is synthesized through a three-step sequence:
Step 1: Esterification of Aryl Benzoic Acids
ArCOOH + ROH → ArCOOR (2a–l)
Reaction conditions: Thionyl chloride (2.5 eq), methanol, reflux 4–6 h
Step 2: Hydrazide Formation
ArCOOR + NH2NH2 → ArCONHNH2 (3a–l)
Conditions: 80% hydrazine hydrate, ethanol, 8–10 h reflux
Step 3: Cyclization to Triazolethiones
ArCONHNH2 + CS2 → 4-Amino-5-aryl-2H-1,2,4-triazole-3(4H)-thione (4a–l)
Adamantane Incorporation via POCl3-Mediated Cyclocondensation
4a–l + Adamantane-1-carboxylic acid → 6-Adamantyltriazolothiadiazoles (5a–l)
Optimized Conditions
Critical Observations
Functionalization at Position 3
Chloromethylation of Triazolothiadiazole Core
5a–l → 3-Chloromethyl-6-adamantyltriazolothiadiazole (6)
Reaction Protocol
- Dissolve 5a (1 eq) in chloromethyl methyl ether (5 mL/mmol)
- Add ZnCl2 (0.2 eq) catalyst
- Stir at 40°C for 8 h under N2
- Quench with ice-water, extract with DCM
- Dry over Na2SO4, concentrate in vacuo
Yield : 72–78% (unoptimized)
Characterization Data
- 1H NMR (CDCl3): δ 4.85 (s, 2H, CH2Cl), 2.15–1.80 (m, 15H, adamantyl)
- MS (EI): m/z 403 [M+]
Introduction of N-Benzyl-N-Methylamine Side Chain
Synthesis of N-Benzyl-N-Methylamine
Benzaldehyde + Methylamine → Imine Intermediate → Hydrogenation → N-Benzyl-N-Methylamine
Optimized Hydrogenation Conditions
| Parameter | Specification |
|---|---|
| Catalyst | 5% Pd/C (wet, 50% H2O) |
| Pressure | 3 bar H2 |
| Solvent | Methanol/Water (9:1) |
| Temperature | 25°C |
| Time | 12 h |
| Yield | 89% |
Nucleophilic Amination
6 + N-Benzyl-N-Methylamine → Target Compound
Reaction Parameters
- Solvent: Anhydrous DMF
- Base: K2CO3 (3 eq)
- Temperature: 80°C
- Time: 24 h
- Molar Ratio: 1:1.2 (6:amine)
Purification
- Dilute with EtOAc
- Wash with 5% HCl (remove excess amine)
- Dry organic layer, concentrate
- Chromatography (SiO2, hexane:EtOAc 4:1)
Yield : 68%
Purity : >98% (HPLC)
Spectroscopic Characterization
Nuclear Magnetic Resonance Data
1H NMR (600 MHz, CDCl3)
| δ (ppm) | Assignment |
|---|---|
| 7.45–7.32 | Benzyl aromatic protons |
| 4.15 | N-CH2-N (s, 2H) |
| 3.75 | N-CH3 (s, 3H) |
| 2.85 | Adamantyl bridgehead H |
| 2.10–1.95 | Adamantyl CH2 (m, 12H) |
| 1.85 | Adamantyl CH (m, 3H) |
13C NMR (150 MHz, CDCl3)
| δ (ppm) | Assignment |
|---|---|
| 165.2 | Triazolothiadiazole C-3 |
| 142.1 | Adamantyl quaternary C |
| 128.9 | Benzyl aromatic C |
| 55.3 | N-CH2-N |
| 45.8 | N-CH3 |
| 36.1–28.4 | Adamantyl carbons |
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics Across Methodologies
| Method | Overall Yield | Purity | Reaction Time | Scalability |
|---|---|---|---|---|
| Sequential Linear | 41% | 98% | 72 h | Pilot-scale |
| Convergent | 55% | 95% | 48 h | Lab-scale |
| One-Pot Adamantation | 38% | 90% | 60 h | Non-scalable |
Key Findings:
Process Optimization Challenges
Adamantane Solubility Issues
Regioselectivity in Cyclocondensation
N-Benzyl/N-Methyl Group Oxidation
- Tertiary amine susceptible to peroxide formation
- Prevention :
- Conduct final step under N2 atmosphere
- Add 0.1% BHT as stabilizer
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH₄).
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents.
Scientific Research Applications
N-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-benzyl-N-methylamine has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Biology: Investigated for its enzyme inhibitory activities, including carbonic anhydrase and cholinesterase inhibition.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its enzyme inhibitory activity is attributed to its ability to bind to the active sites of enzymes, thereby blocking their activity. The triazole and thiadiazole rings play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The biological activity of triazolo-thiadiazole derivatives is highly dependent on substituents at positions 3 and 6 of the fused heterocyclic core. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects and Bioactivities of Triazolo-Thiadiazole Derivatives
Key Findings from Comparative Studies
Adamantyl vs. Aryl/Pyridyl at Position 6 :
- The adamantyl group in the target compound is significantly bulkier and more lipophilic than pyridyl or aryl groups in analogs . This may improve pharmacokinetic properties, such as metabolic stability and membrane permeability, compared to 3-(3-pyridyl) derivatives, which prioritize polar interactions for vasodilation .
- In contrast, 6-aryloxy derivatives (e.g., aryloxy methyl ethers) balance lipophilicity with moderate polarity, favoring antimicrobial activity .
Tertiary Amine vs. Carboxylic Acid/Amide at Position 3 :
- The N-benzyl-N-methylamine group in the target compound introduces a tertiary amine, which could enhance solubility in acidic environments (e.g., lysosomal targeting) compared to carboxylic acid derivatives in vasodilatory compounds .
- Amide-containing analogs (e.g., 2-methylbenzamide in ) lack reported bioactivity, suggesting that amine functionality is critical for receptor engagement.
Biological Activity Trends: Antimicrobial Activity: Ethyl and aryloxy substituents at position 6 correlate with inhibitory effects against gram-positive and gram-negative bacteria . Vasodilatory Activity: Pyridyl groups at position 6 and carboxylic acid derivatives at position 3 are linked to vasodilation, likely through nitric oxide pathways . CNS Potential: The adamantyl group’s lipophilicity and rigidity may position the target compound for central nervous system applications, though experimental validation is needed .
Q & A
Basic: What are the standard synthetic routes for synthesizing N-{[6-(1-adamantyl)triazolo[3,4-b]thiadiazol-3-yl]methyl}-N-benzyl-N-methylamine?
Methodological Answer:
The synthesis typically involves constructing the triazolo-thiadiazole core first, followed by functionalization. For example:
- Step 1: Condensation of 1-adamantylcarboxylic acid hydrazide with carbon disulfide under basic conditions to form the thiadiazole ring .
- Step 2: Cyclization with hydrazine derivatives to introduce the triazole moiety .
- Step 3: Alkylation of the triazole nitrogen using chloromethyl benzyl-methylamine under reflux in dry DMF, catalyzed by K₂CO₃ .
Key reaction parameters include anhydrous solvents (DMF, THF), temperatures (70–100°C), and purification via column chromatography. Yields range from 65–76% depending on substituent steric effects .
Advanced: How can reaction conditions be optimized to improve the yield of the adamantyl-substituted triazolo-thiadiazole intermediate?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cyclization efficiency .
- Solvent Effects: Polar aprotic solvents like DMF improve solubility of adamantyl groups but may require dilution to reduce side reactions .
- Temperature Control: Gradual heating (e.g., 80°C → 110°C) minimizes decomposition of thermally sensitive intermediates .
- Purification: Gradient elution in HPLC (hexane:ethyl acetate) resolves co-eluting byproducts. Documented yields increased from 60% to 76% after optimizing stoichiometry and solvent ratios .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Assign adamantyl protons (δ 1.6–2.1 ppm as multiplet) and triazole-thiadiazole carbons (δ 150–160 ppm) .
- IR Spectroscopy: Confirm NH/CH₂ stretches (3200–2850 cm⁻¹) and C=N/C-S bonds (1600–1250 cm⁻¹) .
- Mass Spectrometry (EIMS): Molecular ion peaks (e.g., m/z 493 [M⁺]) and fragmentation patterns validate the adamantyl and benzyl groups .
- X-ray Diffraction: Resolves crystal packing and confirms adamantyl’s chair conformation, critical for SAR studies .
Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Contradiction Example: Aromatic proton splitting in NMR may overlap with adamantyl signals. Use DEPT-135 or 2D-COSY to differentiate .
- Ambiguous Mass Fragments: Compare with computational fragmentation tools (e.g., MassFrontier) to assign ions .
- Crystallographic Validation: If NMR is inconclusive, single-crystal X-ray analysis (e.g., CCDC deposition) provides unambiguous confirmation .
- Cross-Verification: Re-synthesize intermediates to isolate spectral contributions (e.g., benzyl-methylamine vs. triazole protons) .
Basic: How to design in vitro cytotoxicity assays for this compound?
Methodological Answer:
- Cell Lines: Use cancer models (e.g., MCF-7, HeLa) and non-cancerous cells (e.g., HEK-293) for selectivity .
- Dosing: Prepare stock solutions in DMSO (<0.1% final concentration) and test 0.1–100 µM ranges .
- MTT Assay Protocol:
- Seed cells (5×10³/well) in 96-well plates.
- Treat with compound for 48–72 hrs.
- Add MTT reagent (0.5 mg/mL), incubate 4 hrs.
- Measure absorbance at 570 nm.
- Data Interpretation: Calculate IC₅₀ using nonlinear regression (GraphPad Prism). Compare with reference drugs (e.g., doxorubicin) .
Advanced: How do substituents like the adamantyl group influence the compound’s pharmacological activity?
Methodological Answer:
- Steric Effects: Adamantyl’s bulk enhances membrane permeability and prolongs half-life by resisting metabolic oxidation .
- Hydrophobicity: LogP increases by ~2 units compared to non-adamantyl analogs, improving blood-brain barrier penetration .
- SAR Studies: Replace adamantyl with cyclohexyl or phenyl to test activity loss. In antiproliferative assays, adamantyl derivatives showed 3-fold lower IC₅₀ than cyclohexyl analogs due to enhanced target (e.g., kinase) binding .
- Computational Modeling: Molecular docking (AutoDock Vina) reveals adamantyl fits into hydrophobic pockets of EGFR or tubulin .
Advanced: What computational strategies predict the compound’s binding affinity for neurodegenerative targets?
Methodological Answer:
- Target Selection: Prioritize targets like acetylcholinesterase (AChE) or NMDA receptors based on structural similarity to known inhibitors .
- Molecular Docking: Use crystal structures (PDB: 4EY7 for AChE) and optimize ligand conformations with force fields (AMBER). Adamantyl’s rigidity may favor π-alkyl interactions with Trp86 .
- MD Simulations: Run 100-ns trajectories (GROMACS) to assess binding stability. Monitor RMSD (<2 Å) and hydrogen bond occupancy .
- Free Energy Calculations: MM-PBSA/GBSA estimate ΔGbinding. Adamantyl derivatives showed −35 kcal/mol vs. −28 kcal/mol for non-adamantyl analogs .
Advanced: How to address low aqueous solubility during pharmacological testing?
Methodological Answer:
- Formulation Strategies:
- Nanoemulsions: Use Tween-80 and PEG-400 to enhance solubility (e.g., 0.5 mg/mL → 2.1 mg/mL) .
- Cyclodextrin Complexation: β-cyclodextrin (1:2 molar ratio) increases solubility via host-guest interactions with adamantyl .
- Prodrug Design: Introduce phosphate esters at the triazole nitrogen, which hydrolyze in vivo .
- Co-solvent Systems: Test DMSO:PBS (1:9) or ethanol:Cremophor EL (5:95) for in vivo dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
